ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (EFMC) is an organic compound belonging to the indole family, and is a derivative of indole-2-carboxylic acid. EFMC is a versatile compound, with numerous applications in the field of organic synthesis and scientific research. It is widely used as a reagent in the synthesis of pharmaceuticals, and has been explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a chemical compound that has been studied for its potential applications in various chemical syntheses and transformations. Research has focused on its synthesis and its use as an intermediate in the creation of various other chemical compounds.
Synthesis of Indole Derivatives : It has been used in the synthesis of 5-substituted indole derivatives, serving as an intermediate in the transformation of sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003). Similarly, it played a role in the synthesis of other formyl-indole-2-carboxylates (Pete, Szöllösy, & Szokol, 2006).
Pyrazole Derivatives Synthesis : Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates were synthesized, showing the versatility of ethyl indole derivatives in creating complex molecular structures (Potopnyk, Matiichuk, & Obushak, 2017).
Marine Alkaloid Analogues : Derivatives of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate were used to prepare analogues of bis-indole marine alkaloids, showcasing its potential in the synthesis of bioactive compounds (Carbone et al., 2013).
Photochromism Studies : The compound has shown interesting properties in studies related to photochromism, an area with potential applications in material science and photophysics (Yokoyama et al., 2004).
Anti-Hepatitis B Virus Activities : Certain ethyl 5-hydroxyindole-3-carboxylates, structurally related to ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate, have been evaluated for their anti-HBV activities, indicating potential medicinal applications (Zhao, Zhao, Chai, & Gong, 2006).
General Synthetic Methods : Research has also focused on developing general methods for the acylation and functionalization of ethyl indole-2-carboxylates, enhancing the range of possible derivatives and applications (Murakami et al., 1985).
properties
IUPAC Name |
ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQMHUCEKZOCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407619 | |
Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
CAS RN |
79652-35-0 | |
Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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